2-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(2-fluorophenyl)acetamide
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Overview
Description
2-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-N-(2-fluorophenyl)acetamide is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(2-fluorophenyl)acetamide typically involves multi-step procedures. One common method involves the reaction of 1,3-benzothiazole with piperidine under specific conditions to form the intermediate compound. This intermediate is then reacted with 2-fluorophenylacetic acid to yield the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(2-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets in the body. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to these targets. The fluorophenyl group can influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine: This compound shares the benzothiazole and piperidine moieties but differs in its additional functional groups.
Bilastine: This compound contains a benzothiazole ring and is used as an antihistamine.
2-(1,3-Benzothiazol-2-yl)acetonitrile: This compound features a benzothiazole ring and a nitrile group.
Uniqueness
2-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(2-fluorophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and pharmacokinetic properties. Its structure allows for versatile modifications, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C20H20FN3OS |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C20H20FN3OS/c21-15-5-1-2-6-16(15)22-19(25)13-24-11-9-14(10-12-24)20-23-17-7-3-4-8-18(17)26-20/h1-8,14H,9-13H2,(H,22,25) |
InChI Key |
MMDBELRZJJIIEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)CC(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
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